molecular formula C22H19ClF3N3O3S B2583915 1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine CAS No. 344277-92-5

1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine

Cat. No.: B2583915
CAS No.: 344277-92-5
M. Wt: 497.92
InChI Key: UXPHPTHLOCVTKP-UHFFFAOYSA-N
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Description

This compound features a phenylpiperazine core linked via a sulfonyl group to a 4-substituted phenyl ring. The phenyl group is further substituted with a 3-chloro-5-(trifluoromethyl)pyridinyloxy moiety. Key structural elements include:

  • Sulfonyl bridge: Enhances metabolic stability and influences electronic properties.
  • Pyridinyloxy substituent: The 3-chloro and 5-trifluoromethyl groups on the pyridine ring likely contribute to lipophilicity and target binding affinity.

Properties

IUPAC Name

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF3N3O3S/c23-20-14-16(22(24,25)26)15-27-21(20)32-18-6-8-19(9-7-18)33(30,31)29-12-10-28(11-13-29)17-4-2-1-3-5-17/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPHPTHLOCVTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H16ClF3N2O4S
  • Molar Mass : 484.88 g/mol
  • CAS Number : 338415-87-5

The compound features a piperazine core substituted with a sulfonyl group and a chlorinated pyridine moiety, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, including receptors and enzymes. Notably, research has indicated that derivatives of piperazine, including this compound, exhibit significant pharmacological effects.

  • Inhibition of Acetylcholinesterase :
    • Piperazine derivatives have been shown to inhibit human acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can enhance cholinergic signaling, potentially benefiting conditions such as Alzheimer's disease .
  • Anticonvulsant Activity :
    • Some studies have demonstrated that related piperazine compounds exhibit anticonvulsant properties in animal models. For instance, compounds structurally similar to our target compound have shown efficacy in the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test .
  • Kinase Inhibition :
    • The compound's structural features suggest potential interactions with various kinases involved in cancer pathways. Preliminary evaluations indicate that similar compounds may inhibit RET kinase activity, which is implicated in certain cancers .

Case Studies and Research Findings

Several studies have explored the biological effects of piperazine derivatives:

  • Study on AChE Inhibition :
    • A study focused on virtual screening and molecular docking found that specific piperazine derivatives bind effectively to the peripheral anionic site and catalytic site of AChE, suggesting their potential as therapeutic agents for neurodegenerative diseases .
  • Anticonvulsant Efficacy :
    • Research involving the evaluation of various piperazine derivatives highlighted significant anticonvulsant activity, with some compounds demonstrating effectiveness comparable to standard treatments in MES models .
  • Kinase Inhibitor Development :
    • A series of benzamide derivatives containing piperazine units were synthesized and evaluated for their ability to inhibit RET kinase. Compounds showed promise in reducing cell proliferation linked to RET mutations, indicating a potential therapeutic application in oncology .

Data Tables

Biological ActivityMechanismReference
AChE InhibitionBinds to catalytic site
Anticonvulsant ActivityEffective in MES and scPTZ
RET Kinase InhibitionReduces cell proliferation

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with the target molecule:

Compound ID/Evidence Key Structural Features Molecular Weight Notable Substituents
Target Compound 4-phenylpiperazine, sulfonyl bridge, 3-chloro-5-CF3-pyridinyloxy ~516.8* Cl, CF3, phenyl, piperazine
CAS 303150-12-1 4-(4-chlorophenyl)thiazolyl, 3-chloro-5-CF3-pyridinyl ~484.3 Cl (x2), CF3, thiazole
CAS 946387-22-0 2-nitrophenylsulfonyl, 3-chloro-5-CF3-pyridinyl 554.71 NO2, Cl, CF3
CAS 338397-67-4 Pyrrole-carboxamide, dual 3-chloro-5-CF3-pyridinyl 561.26 Cl (x2), CF3 (x2), pyrrole

*Calculated based on molecular formula C22H17ClF3N3O3S.

Key Observations :

  • The nitro group in increases electron-withdrawing effects, possibly altering reactivity or binding kinetics compared to the target compound’s unsubstituted phenyl group.
  • The pyrrole-carboxamide in adds hydrogen-bonding capacity, which may improve target specificity.

Critical Analysis of Substituent Effects

  • Trifluoromethyl vs. Nitro: The CF3 group in the target compound offers lipophilicity and oxidative stability, whereas the NO2 group in may increase reactivity but risks metabolic reduction to amines.
  • Phenylpiperazine vs.
  • Sulfonyl Bridge : Compared to carboxamide () or ketone () linkers, the sulfonyl group enhances rigidity and may reduce off-target interactions due to its strong electron-withdrawing nature.

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